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Introduction

SL-176 (also known as AO-176) is a next-generation humanized anti-CD47 antibody designed
for cancer immunotherapy.[1][2] CD47, a transmembrane protein, is frequently overexpressed
on the surface of various cancer cells and serves as an antiphagocytic "don't eat me" signal by
binding to the signal-regulatory protein a (SIRPa) on myeloid cells like macrophages and
dendritic cells.[1][3] This interaction inhibits the innate immune response, facilitating tumor
progression.[1] SL-176 blocks this CD47-SIRPa interaction, thereby promoting the
phagocytosis of tumor cells by macrophages.[1][3] Uniquely, SL-176 also demonstrates a direct
tumor cell-killing effect through a cell-autonomous mechanism, independent of antibody-
dependent cell-mediated cytotoxicity (ADCC), and exhibits preferential binding to tumor cells
over normal cells.[1][2]

The combination of SL-176 with chemotherapy is a promising strategy to enhance anti-tumor
efficacy. Chemotherapeutic agents can induce immunogenic cell death (ICD) in cancer cells,
leading to the surface exposure of "eat me" signals, such as calreticulin. This increased
presentation of pro-phagocytic signals can synergize with the blockade of the "don't eat me"
signal by SL-176, leading to a more robust anti-tumor immune response.

This document provides detailed application notes and protocols for the use of SL-176 in
combination with two chemotherapy agents: azacitidine and paclitaxel, based on available
preclinical and clinical data.
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Signaling Pathway of SL-176 Action

The primary mechanism of action of SL-176 is the blockade of the CD47-SIRPa inhibitory
signaling pathway.
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Figure 1: Mechanism of action of SL-176 in combination with chemotherapy.

SL-176 in Combination with Azacitidine

Preclinical studies have demonstrated that the combination of SL-176 and azacitidine
significantly enhances the phagocytosis and killing of acute myeloid leukemia (AML) cells.
Azacitidine, a hypomethylating agent, has been shown to induce the expression of pro-
phagocytic signals on tumor cells.

Quantitative Data from Preclinical Studies
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The following tables summarize the key findings from in vitro studies on AML cell lines.

Table 1: Enhancement of Phagocytosis of HL-60 AML Cells[3]

Treatment Group Concentration Mean Phagocytosis (%)
IgG2 Control - ~5

SL-176 3 pg/mL ~15

SL-176 10 pg/mL ~25

Azacitidine 3 UM ~8

Azacitidine 10 uM ~12

SL-176 + Azacitidine 3 pg/mL+ 3 uM ~30

SL-176 + Azacitidine 3 pg/mL + 10 uM ~40

Table 2: Induction of Damage-Associated Molecular Patterns (DAMPSs) on HL-60 AML Cells[3]

] % Calreticulin
Treatment Group Concentration

% PDIA3 Positive

Positive Cells Cells
Untreated - ~2 ~3
SL-176 100 pg/mL ~18 ~12
Azacitidine 5 UM ~8 ~5
SL-176 + Azacitidine 100 pg/mL + 5 uM ~20 ~18

Table 3: Enhanced Cell Killing of AML Cell Lines[4]
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% Annexin V

Cell Line Treatment Group Concentration .
Positive Cells

HL-60 Untreated - ~10

SL-176 100 pg/mL ~15

Azacitidine 5uM ~20

SL-176 + Azacitidine 100 pg/mL + 5 puM ~35

MV4-11 Untreated - ~15

SL-176 100 pg/mL ~20

Azacitidine 5uM ~25

SL-176 + Azacitidine 100 pg/mL + 5 uM ~45

Experimental Protocols

This protocol is designed to assess the ability of SL-176 in combination with azacitidine to
enhance the phagocytosis of tumor cells by macrophages.
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Assay Setup

1. Plate human monocyte-derived
macrophages (5 x 1074 cells/well)
in a 96-well plate.

2. Label HL-60 AML cells with
CFSE (1uM).

3. Treat labeled HL-60 cells with
azacitidine (3 or 10 uM) overnight.

Co-incuibation
\4

4. Incubate azacitidine-treated HL-60 cells
(8 x 10™4 cells) with increasing
concentrations of SL-176.

l

5. Add the tumor cell/antibody mixture to
the macrophage culture.

G. Incubate for 2 hours at 37°C]

Analysis
Y

7. Wash to remove non-phagocytosed
tumor cells.

l

8. Trypsinize and stain macrophages
with anti-CD14 antibody.

l

9. Analyze by flow cytometry to determine
the percentage of CFSE+/CD14+
macrophages.

Click to download full resolution via product page

Figure 2: Workflow for the in vitro phagocytosis assay.
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Materials:

Human monocyte-derived macrophages

o HL-60 acute myeloid leukemia cells

e SL-176 antibody

e Azacitidine

e CFSE (Carboxyfluorescein succinimidyl ester)
e Anti-CD14 antibody

o 96-well plates

 RPMI media

e Flow cytometer

Procedure:

 Human monocyte-derived macrophages are plated at a concentration of 5 x 10™4 cells per
well in a 96-well plate.[3]

e HL-60 AML cells are labeled with 1uM CFSE.[3]
e The labeled HL-60 cells are treated with 3 or 10 uM azacitidine overnight.[3]

e The azacitidine-treated HL-60 cells (8 x 1074) are then incubated with increasing
concentrations of SL-176.[3]

e This mixture is added to the macrophage cultures and incubated for two hours at 37°C.[3]
 After incubation, non-phagocytosed tumor cells are removed by extensive washing.[3]

o Macrophages are then trypsinized and stained for CD14.[3]
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o The percentage of phagocytosis is calculated from the ratio of CFSE+/CD14+ to total CD14+

macrophages, as determined by flow cytometry.[3]

This protocol is used to measure the induction of DAMPs (e.g., calreticulin and PDIA3) and

apoptosis (using Annexin V) on tumor cells following treatment.

Materials:

HL-60 or MV4-11 AML cells
SL-176 antibody

Azacitidine

Anti-calreticulin antibody
Anti-PDIA3 antibody

Annexin V PE

SYTOX Blue (or other viability dye)
RPMI media

Flow cytometer

Procedure:

AML cells (HL-60 or MV4-11) are incubated with SL-176 (e.g., 100 pg/mL) and/or azacitidine
(e.g., 5 uM) in RPMI media at 37°C for 24 hours.[3][4]

Cells are then washed.[3][4]

For DAMPs analysis, cells are stained for cell surface calreticulin or PDIA3 and a viability
dye (e.g., SYTOX Blue).[3][4]

For cell death analysis, cells are stained with Annexin V PE and a viability dye.[4]

The percentage of positive cells is determined by flow cytometry.[3][4]
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SL-176 in Combination with Paclitaxel

The combination of SL-176 with paclitaxel is being evaluated in a Phase 1/2 clinical trial for
patients with select solid tumors.[1] Paclitaxel is a mitotic inhibitor used in the treatment of
various cancers. The rationale for this combination is that paclitaxel-induced cell stress and
death can increase the presentation of "eat me" signals on tumor cells, making them more
susceptible to macrophage-mediated phagocytosis enhanced by SL-176.

Clinical Trial Information

A Phase 1/2, open-label, multi-center, dose-escalation trial (NCT03834948) is currently
evaluating the safety, tolerability, and preliminary efficacy of SL-176 in combination with
paclitaxel in patients with gastric, endometrial, and platinum-resistant ovarian cancers.[1]

Table 4: Overview of Clinical Trial NCT03834948 (Combination Arm)[1]

Parameter Description

Trial Identifier NCT03834948

Phase 1/2

Study Design Open-label, multi-center, dose-escalation

] ] Patients with gastric, endometrial, and platinum-
Patient Population ] )
resistant ovarian cancers

Interventions SL-176 in combination with paclitaxel

To evaluate the safety, tolerability, and
Primary Objectives determine the recommended Phase 2 dose
(RP2D)

o To assess preliminary efficacy (e.g., objective
Secondary Objectives
response rate)

As of the latest available information, specific quantitative data from the combination arm of this
trial has not been publicly released. The monotherapy arm of the study showed that SL-176
was well-tolerated and demonstrated durable anti-tumor activity.[4]
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Experimental Protocols

Detailed preclinical protocols for the combination of SL-176 and paclitaxel are not available in
the public domain. However, a general workflow for a clinical trial evaluating such a

combination is depicted below.

Patient Enrollment

(select solid tumors).

(2. Obtain informed consent)

Treatment Phase
Y

3. Dose escalation cohorts (3+3 design)
to determine MTD/RP2D of SL-176
with standard dose paclitaxel.

l

4. Dose expansion at RP2D in specific
tumor types.

(1. Patient screening and eligibility check)

Evaluation and Analysis
y

5. Monitor for adverse events and
dose-limiting toxicities.

l

6. Assess anti-tumor activity
(e.g., RECIST criteria).

l

(7. Pharmacokinetic and pharmacodynamia

analysis.
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Figure 3: Generalized workflow for a Phase 1/2 clinical trial of SL-176 with paclitaxel.

Conclusion

The combination of SL-176 with chemotherapy agents like azacitidine and paclitaxel holds
significant therapeutic promise. Preclinical data for the azacitidine combination provides a
strong rationale for its further development, demonstrating synergistic effects on phagocytosis
and tumor cell killing. The ongoing clinical evaluation of SL-176 with paclitaxel will provide
crucial insights into the safety and efficacy of this combination in solid tumors. The protocols
and data presented in these application notes are intended to guide researchers in the further
investigation and development of SL-176-based combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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